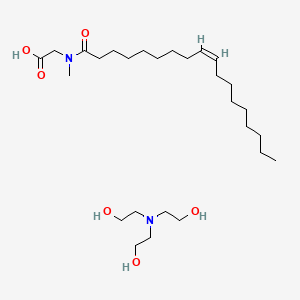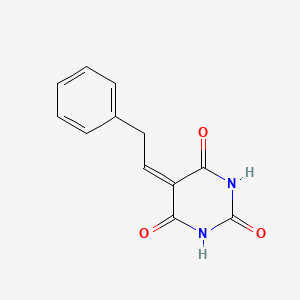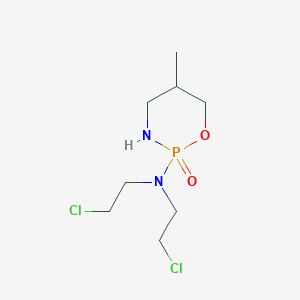
Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by the addition of 3-methyl-1,3-propanediol. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure the efficient production of the compound while minimizing impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form active metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives that retain the core structure of the original compound. These products often exhibit different biological activities and are studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying alkylating agents and their mechanisms.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Widely used in chemotherapy for treating cancers such as lymphoma, leukemia, and breast cancer.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
The mechanism of action of Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide involves the formation of active metabolites that alkylate DNA. This alkylation leads to the formation of cross-links between DNA strands, preventing their separation and thereby inhibiting DNA replication and RNA transcription. The compound primarily targets rapidly dividing cells, making it effective against cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ifosfamide: Another alkylating agent with a similar structure and mechanism of action.
Melphalan: An alkylating agent used in the treatment of multiple myeloma.
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia.
Uniqueness
Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide is unique due to its broad spectrum of activity and its ability to be used in both chemotherapy and immunosuppressive therapy. Its versatility and effectiveness make it a valuable compound in medical treatments .
Eigenschaften
CAS-Nummer |
22089-26-5 |
|---|---|
Molekularformel |
C8H17Cl2N2O2P |
Molekulargewicht |
275.11 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-5-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C8H17Cl2N2O2P/c1-8-6-11-15(13,14-7-8)12(4-2-9)5-3-10/h8H,2-7H2,1H3,(H,11,13) |
InChI-Schlüssel |
SWUMGQHZCNDNEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNP(=O)(OC1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14709673.png)
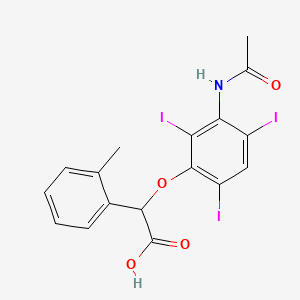

![2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane](/img/structure/B14709681.png)

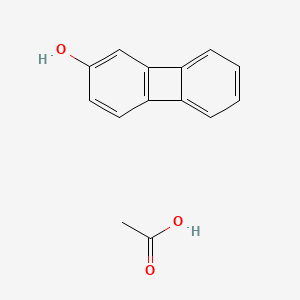
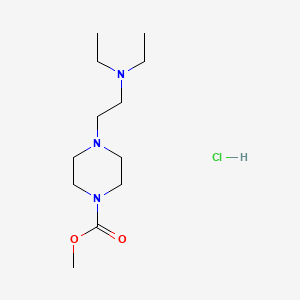
![2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one](/img/structure/B14709707.png)
